2-dehydro-D-gluconate
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-4,7-10H,1H2,(H,12,13)/p-1/t2-,3-,4+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUYCZFBVCCYFD-JJYYJPOSSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)C(=O)[O-])O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)C(=O)[O-])O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9O7- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Enzymology and Enzyme Mechanisms Involving 2 Dehydro D Gluconate
Enzymes Catalyzing the Formation of 2-Dehydro-D-gluconate and its Derivatives
The biosynthesis of this compound from D-gluconate is a critical step in the non-phosphorylative metabolism of glucose in many microorganisms. ontosight.ai Several distinct enzyme families are responsible for the production of this compound and its structurally related derivatives.
D-Gluconate Dehydrogenases (EC 1.1.1.215)
D-gluconate:NADP+ oxidoreductase, classified under EC 1.1.1.215, is an oxidoreductase that catalyzes the reversible oxidation of D-gluconate to this compound. wikipedia.org The reaction involves the transfer of hydrogen from D-gluconate to an acceptor molecule, typically NADP+. wikipedia.org
The catalyzed reaction is as follows: D-gluconate + NADP+ ⇌ this compound + NADPH + H+ wikipedia.org
This enzyme is also commonly referred to as 2-keto-D-gluconate reductase or simply 2-ketogluconate reductase. wikipedia.orgnih.gov
The primary substrate for this enzyme is D-gluconate, with NADP+ serving as the preferred electron acceptor. wikipedia.org However, some variants of the enzyme can also utilize NAD+ as a cofactor. nih.gov Research has shown that the enzyme from certain organisms can act on other sugar acids, including L-idonate, D-galactonate, and D-xylonate, demonstrating a degree of substrate promiscuity. genome.jpexpasy.org
In addition to the soluble, NAD(P)+-dependent enzymes, many bacteria possess membrane-bound D-gluconate dehydrogenases (EC 1.1.99.3). wikipedia.orgtandfonline.com These enzymes catalyze the same fundamental reaction—the oxidation of D-gluconate to this compound—but are distinct in their structure and electron acceptor systems. wikipedia.orgtandfonline.com They are typically multi-subunit flavoprotein-cytochrome complexes embedded in the bacterial cell membrane. tandfonline.comnih.gov
For instance, the enzyme purified from Serratia marcescens is an enzyme-cytochrome complex that tightly binds a cytochrome c1 component. tandfonline.com Similarly, the enzyme from Pseudomonas aeruginosa is a complex composed of three main subunits: a flavoprotein (66 kDa), a cytochrome c1 (50 kDa), and a smaller component (22 kDa) of unclear function. nih.gov The membrane-bound GADH from Serratia marcescens JUIM03 also consists of three subunits with molecular masses of 65.0, 45.0, and 23.0 kDa. spkx.net.cn Instead of transferring electrons to soluble NAD(P)+, these enzymes pass them through their intrinsic cytochrome components to other acceptors within the electron transport chain, such as ubiquinone. wikipedia.orgmdpi.com The substrate specificity of some of these membrane-bound enzymes appears to be strictly limited to D-gluconate. tandfonline.com
| Enzyme Source | EC Number | Subunits | Prosthetic Groups | Apparent Km (D-gluconate) | Reference |
| Serratia marcescens | 1.1.99.3 | Enzyme-cytochrome complex | Flavin, Cytochrome c1 | 0.8 mM | tandfonline.com |
| Pseudomonas aeruginosa | 1.1.99.3 | 66 kDa, 50 kDa, 22 kDa | Covalently bound flavin, Cytochrome c1 | Not specified | nih.gov |
| Serratia marcescens JUIM03 | 1.1.99.3 | 65.0 kDa, 45.0 kDa, 23.0 kDa | Flavin, Cytochrome c | 1.33 mM | spkx.net.cn |
Substrate Specificity and Electron Acceptors
6-Phosphogluconate Dehydrogenase (EC 1.1.1.43)
6-Phosphogluconate dehydrogenase catalyzes the oxidative decarboxylation of 6-phospho-D-gluconate, a key step in the pentose (B10789219) phosphate (B84403) pathway. The initial product of the oxidation reaction catalyzed by this enzyme is 6-phospho-2-dehydro-D-gluconate, a phosphorylated derivative of this compound. expasy.org This intermediate is unstable and is subsequently decarboxylated to yield ribulose-5-phosphate.
The reaction is: 6-phospho-D-gluconate + NAD(P)+ ⇌ 6-phospho-2-dehydro-D-gluconate + NAD(P)H + H+ expasy.orggenome.jp
This enzyme is crucial for producing NADPH, which is essential for reductive biosynthesis and maintaining redox balance within the cell.
D-Gluconate/D-Galactonate Dehydratase (EC 4.2.1.140, EC 4.2.1.39, EC 4.2.1.6)
This group of hydro-lyases catalyzes the dehydration of sugar acids to form their corresponding 2-keto-3-deoxy derivatives. Specifically, they convert D-gluconate into 2-dehydro-3-deoxy-D-gluconate (KDG), a derivative of this compound. uniprot.orgqmul.ac.uk These enzymes are integral to alternative glucose catabolism routes, such as the Entner-Doudoroff (ED) pathway and its variants found in archaea. qmul.ac.ukexpasy.org
The general reaction is: D-gluconate ⇌ 2-dehydro-3-deoxy-D-gluconate + H₂O uniprot.orguniprot.org
EC 4.2.1.140 represents a bifunctional enzyme found in archaea like Sulfolobus solfataricus and Picrophilus torridus that can dehydrate both D-gluconate and D-galactonate. qmul.ac.uk In vitro, these enzymes typically show a higher catalytic efficiency with D-gluconate. qmul.ac.uk EC 4.2.1.39 and EC 4.2.1.6 are more specific for D-gluconate and D-galactonate, respectively. qmul.ac.uknih.gov The activity of these dehydratases often requires a divalent metal ion, such as Mg2+. uniprot.orgqmul.ac.uk
| Enzyme | Organism | Substrates | Optimal pH | Optimal Temp. (°C) | Km (mM) | Reference |
| D-gluconate/D-galactonate dehydratase (EC 4.2.1.140) | Sulfolobus solfataricus | D-gluconate, D-galactonate | 6.5 - 7.5 | 80 - 100 | 0.45 (gluconate), 0.81 (galactonate) | uniprot.org |
| D-gluconate/D-galactonate dehydratase (EC 4.2.1.140) | Picrophilus torridus | D-gluconate, D-galactonate | ~6.0 | 70 | 2.5 (gluconate), 2.0 (galactonate) | uniprot.org |
Enzymes Catalyzing Further Metabolism and Degradation
Once formed, this compound and its derivatives serve as substrates for a variety of enzymes that channel them into central metabolic pathways. These enzymes are critical for the complete catabolism of the carbon skeleton.
Key enzymes in this category include:
Dehydrogluconokinase (EC 2.7.1.13): This phosphotransferase catalyzes the ATP-dependent phosphorylation of this compound at the C6 position, producing 6-phospho-2-dehydro-D-gluconate. wikipedia.org
Dehydrogluconate dehydrogenase (EC 1.1.99.4): This oxidoreductase further oxidizes this compound to 2,5-didehydro-D-gluconate, using an acceptor molecule other than NAD(P)+. wikipedia.org
2-dehydro-3-deoxygluconokinase (EC 2.7.1.45): This kinase specifically phosphorylates the derivative 2-dehydro-3-deoxy-D-gluconate (KDG) to form 2-dehydro-3-deoxy-6-phospho-D-gluconate (KDPG), a key intermediate of the ED pathway. wikipedia.orguniprot.org A related enzyme, EC 2.7.1.178, found in archaea can phosphorylate both 2-dehydro-3-deoxy-D-gluconate and 2-dehydro-3-deoxy-D-galactonate. qmul.ac.uk
2-dehydro-3-deoxy-D-gluconate 5-dehydrogenase (EC 1.1.1.127): This enzyme catalyzes the NAD+-dependent reduction of 2-dehydro-3-deoxy-D-gluconate. uniprot.orgwikipedia.org
2-dehydro-3-deoxy-D-gluconate aldolase (B8822740) (EC 4.1.2.51): This lyase cleaves 2-dehydro-3-deoxy-D-gluconate into pyruvate (B1213749) and D-glyceraldehyde. expasy.orguniprot.org
2-dehydro-3-deoxy-phosphogluconate aldolase (EC 4.1.2.14): A cornerstone of the ED pathway, this aldolase cleaves the phosphorylated derivative 2-dehydro-3-deoxy-6-phospho-D-gluconate into pyruvate and D-glyceraldehyde-3-phosphate. wikipedia.orgexpasy.org
| Enzyme Name | EC Number | Substrate(s) | Product(s) | Reference |
| Dehydrogluconokinase | 2.7.1.13 | ATP, this compound | ADP, 6-phospho-2-dehydro-D-gluconate | wikipedia.org |
| Dehydrogluconate dehydrogenase | 1.1.99.4 | This compound, acceptor | 2,5-didehydro-D-gluconate, reduced acceptor | wikipedia.org |
| 2-dehydro-3-deoxygluconokinase | 2.7.1.45 | ATP, 2-dehydro-3-deoxy-D-gluconate | ADP, 6-phospho-2-dehydro-3-deoxy-D-gluconate | wikipedia.org |
| 2-dehydro-3-deoxy-D-gluconate 5-dehydrogenase | 1.1.1.127 | 2-dehydro-3-deoxy-D-gluconate, NAD+ | (4S)-4,6-dihydroxy-2,5-dioxohexanoate, NADH, H+ | wikipedia.org |
| 2-dehydro-3-deoxy-D-gluconate aldolase | 4.1.2.51 | 2-dehydro-3-deoxy-D-gluconate | Pyruvate, D-glyceraldehyde | creative-enzymes.com |
| 2-dehydro-3-deoxy-phosphogluconate aldolase | 4.1.2.14 | 2-dehydro-3-deoxy-6-phospho-D-gluconate | Pyruvate, D-glyceraldehyde-3-phosphate | wikipedia.org |
Dehydrogluconate Dehydrogenases (e.g., this compound dehydrogenase, 2-ketogluconate dehydrogenase)
Dehydrogluconate dehydrogenases are a class of oxidoreductases that catalyze the oxidation of gluconate derivatives. These enzymes are involved in both the production and consumption of this compound (also known as 2-keto-D-gluconate).
Production of this compound: Some dehydrogenases oxidize D-gluconate to form this compound. These are typically found in the periplasmic space of bacteria like Gluconobacter species, where they contribute to the incomplete oxidation of sugars. asm.org Key enzymes in this category include:
Gluconate 2-dehydrogenase (acceptor) (EC 1.1.99.3): This membrane-bound enzyme utilizes a FAD cofactor and an acceptor molecule to oxidize D-gluconate. wikipedia.org
Gluconate 2-dehydrogenase (EC 1.1.1.215): This enzyme uses NADP+ as the acceptor to produce this compound. wikipedia.orgexpasy.org It can also act on other substrates like L-idonate and D-galactonate. expasy.org
Consumption of this compound: Other dehydrogenases utilize this compound as a substrate, oxidizing it further or reducing it back to D-gluconate.
Dehydrogluconate dehydrogenase (EC 1.1.99.4): This enzyme catalyzes the oxidation of this compound to 2,5-didehydro-D-gluconate, using FAD as a cofactor. wikipedia.org It is also known as ketogluconate dehydrogenase or 2-keto-D-gluconate dehydrogenase. wikipedia.org
2-Ketogluconate (2KG) Reductases: Found in various microorganisms, these enzymes catalyze the reduction of this compound to D-gluconate, playing a role in its assimilation. asm.org In some bacteria, this allows the compound to enter central metabolic pathways like the pentose phosphate or Entner-Doudoroff pathways after subsequent phosphorylation. asm.org
| Enzyme Name | EC Number | Reaction | Cofactor | Source Organism Example |
|---|---|---|---|---|
| Gluconate 2-dehydrogenase (acceptor) | 1.1.99.3 | D-gluconate + acceptor ↔ this compound + reduced acceptor wikipedia.org | FAD wikipedia.org | Pseudomonas aeruginosa wikipedia.org |
| Gluconate 2-dehydrogenase | 1.1.1.215 | D-gluconate + NADP+ ↔ this compound + NADPH + H+ wikipedia.org | NADP+ wikipedia.org | Acetobacter ascendens wikipedia.org |
| Dehydrogluconate dehydrogenase | 1.1.99.4 | This compound + acceptor ↔ 2,5-didehydro-D-gluconate + reduced acceptor wikipedia.org | FAD wikipedia.org | Gluconobacter melanogenus wikipedia.org |
2,5-Didehydrogluconate Reductases
2,5-Didehydrogluconate reductases are enzymes that catalyze the reduction of 2,5-didehydro-D-gluconate (2,5-diketo-D-gluconate). Depending on the specific enzyme, the reduction can yield different stereoisomers, leading to the formation of either 2-dehydro-L-gulonate or this compound. These enzymes belong to the aldo-keto reductase (AKR) superfamily. uniprot.orglookchem.com
2-Dehydro-L-gulonate-forming (EC 1.1.1.346)
This enzyme, also known as 2,5-diketo-D-gluconate reductase, catalyzes the NADPH-dependent reduction of 2,5-didehydro-D-gluconate to 2-dehydro-L-gulonate (2-keto-L-gulonate). uniprot.orgqmul.ac.uk The reaction is a key step in a microbial pathway for the production of an ascorbate (B8700270) (Vitamin C) precursor. qmul.ac.ukexpasy.org In vivo, the enzyme primarily functions in the direction of reduction. qmul.ac.ukgenome.jp The gene encoding this enzyme has been identified as yqhE in Escherichia coli. qmul.ac.uk
Reaction: 2-dehydro-L-gulonate + NADP+ = 2,5-didehydro-D-gluconate + NADPH + H+ qmul.ac.uk
This compound-forming (EC 1.1.1.274)
This reductase specifically produces this compound through the reduction of 2,5-didehydro-D-gluconate, using NADPH as the electron donor. qmul.ac.ukwikipedia.org The enzyme is involved in the catabolism of 2,5-didehydrogluconate. qmul.ac.ukcreative-enzymes.comexpasy.org It is distinct from the L-gulonate forming reductase (EC 1.1.1.346) in the stereochemistry of its product. qmul.ac.uk This enzyme has been studied in organisms like Corynebacterium species. qmul.ac.uk
Reaction: this compound + NADP+ = 2,5-didehydro-D-gluconate + NADPH + H+ qmul.ac.uk
| Enzyme Name | EC Number | Systematic Name | Product from 2,5-Didehydrogluconate | Cofactor |
|---|---|---|---|---|
| 2,5-didehydrogluconate reductase (2-dehydro-L-gulonate-forming) | 1.1.1.346 | This compound:NADP+ 2-oxidoreductase (2-dehydro-L-gulonate-forming) qmul.ac.uk | 2-dehydro-L-gulonate qmul.ac.uk | NADPH qmul.ac.uk |
| 2,5-didehydrogluconate reductase (this compound-forming) | 1.1.1.274 | This compound:NADP+ 2-oxidoreductase (this compound-forming) qmul.ac.uk | This compound qmul.ac.uk | NADPH qmul.ac.uk |
2-Dehydro-3-deoxy-D-gluconate 5-Dehydrogenase (KduD, EC 1.1.1.127)
This enzyme, systematically named 2-dehydro-3-deoxy-D-gluconate:NAD+ 5-oxidoreductase, catalyzes the reversible oxidation of 2-dehydro-3-deoxy-D-gluconate (also called 2-keto-3-deoxy-D-gluconate or KDG) at the C5 position. uniprot.orgwikipedia.org The reaction yields 3-deoxy-D-glycero-2,5-hexodiulosonate (2,5-diketo-3-deoxygluconate). uniprot.orgwikipedia.org This enzyme is part of the pentose and glucuronate interconversion pathways. wikipedia.orggenome.jp While the enzyme from Pseudomonas can utilize either NAD+ or NADP+, the enzymes from Erwinia chrysanthemi and Escherichia coli show a preference for NAD+. genome.jp In E. coli, this enzyme is encoded by the kduD gene. uniprot.org
Reaction: 2-dehydro-3-deoxy-D-gluconate + NAD+ ⇌ (4S)-4,6-dihydroxy-2,5-dioxohexanoate + NADH + H+ wikipedia.orggenome.jp
| Enzyme Name | EC Number | Other Names | Substrates | Products |
|---|---|---|---|---|
| 2-dehydro-3-deoxy-D-gluconate 5-dehydrogenase | 1.1.1.127 | KduD, 2-keto-3-deoxygluconate (B102576) 5-dehydrogenase wikipedia.orguniprot.org | 2-dehydro-3-deoxy-D-gluconate, NAD(P)+ wikipedia.orggenome.jp | (4S)-4,6-dihydroxy-2,5-dioxohexanoate, NAD(P)H, H+ wikipedia.org |
2-Dehydro-3-deoxy-D-gluconate Aldolase (KDPG Aldolase, EC 4.1.2.51, EC 4.1.2.14)
These aldolases are lyases that cleave a carbon-carbon bond in 2-dehydro-3-deoxy-D-gluconate or its phosphorylated form, yielding pyruvate and a three-carbon aldehyde. They are hallmark enzymes of the Entner-Doudoroff pathway. wikipedia.org
2-Dehydro-3-deoxy-phosphogluconate aldolase (EC 4.1.2.14): Commonly known as KDPG aldolase, this enzyme catalyzes the reversible cleavage of 2-dehydro-3-deoxy-6-phospho-D-gluconate (KDPG) into pyruvate and D-glyceraldehyde 3-phosphate. wikipedia.orgqmul.ac.uk This is the final step of the classical Entner-Doudoroff pathway, feeding products directly into glycolysis. wikipedia.org The enzyme operates via a Class I aldolase mechanism involving the formation of a Schiff base intermediate with a lysine (B10760008) residue in the active site. ebi.ac.uk It does not show activity with the non-phosphorylated substrate. qmul.ac.uk
2-Dehydro-3-deoxy-D-gluconate aldolase (EC 4.1.2.51): This aldolase acts directly on the non-phosphorylated substrate, 2-dehydro-3-deoxy-D-gluconate, cleaving it into pyruvate and D-glyceraldehyde. expasy.orgqmul.ac.uk This enzyme is a key component of the non-phosphorylative variant of the Entner-Doudoroff pathway, which has been identified in thermoacidophilic archaea like Picrophilus torridus. expasy.orgqmul.ac.ukgenome.jp It shows no activity with the phosphorylated substrate KDPG. expasy.orgqmul.ac.uk
| Enzyme Name | EC Number | Reaction | Pathway |
|---|---|---|---|
| 2-dehydro-3-deoxy-phosphogluconate aldolase | 4.1.2.14 | 2-dehydro-3-deoxy-6-phospho-D-gluconate ↔ pyruvate + D-glyceraldehyde 3-phosphate qmul.ac.uk | Entner-Doudoroff Pathway wikipedia.org |
| 2-dehydro-3-deoxy-D-gluconate aldolase | 4.1.2.51 | 2-dehydro-3-deoxy-D-gluconate ↔ pyruvate + D-glyceraldehyde qmul.ac.uk | Non-phosphorylative Entner-Doudoroff Pathway qmul.ac.uk |
2-Dehydro-3-deoxygluconokinase (KdgK, EC 2.7.1.45)
This enzyme, a phosphotransferase, is responsible for the phosphorylation of 2-dehydro-3-deoxy-D-gluconate (KDG) at the C6 position, using ATP as the phosphate donor. wikipedia.orggenome.jp The product of this reaction is 2-dehydro-3-deoxy-6-phospho-D-gluconate (KDPG). wikipedia.org This kinase step is crucial as it "activates" KDG, preparing it for cleavage by KDPG aldolase (EC 4.1.2.14) in the conventional Entner-Doudoroff pathway. ontosight.aiuniprot.org The enzyme is also referred to as KDG kinase and is encoded by the kdgK gene. ontosight.aiuni-goettingen.de
Reaction: ATP + 2-dehydro-3-deoxy-D-gluconate ⇌ ADP + 6-phospho-2-dehydro-3-deoxy-D-gluconate wikipedia.org
| Enzyme Name | EC Number | Systematic Name | Function |
|---|---|---|---|
| 2-dehydro-3-deoxygluconokinase | 2.7.1.45 | ATP:2-dehydro-3-deoxy-D-gluconate 6-phosphotransferase wikipedia.org | Phosphorylates KDG to KDPG for entry into the Entner-Doudoroff pathway. ontosight.aiuniprot.org |
Enzymatic Reaction Mechanisms and Cofactor Requirements
The enzymatic transformations of this compound are central to several metabolic routes, including the pentose phosphate pathway and the Entner-Doudoroff pathway. wikipedia.org These reactions are predominantly redox reactions, involving the transfer of electrons and protons, and are critically dependent on specific cofactors for their catalytic activity.
Enzymes acting on this compound catalyze both its formation and its further conversion through oxidative and reductive reactions.
Oxidative Pathways:
Gluconate 2-dehydrogenase catalyzes the oxidation of D-gluconate to produce this compound. wikipedia.orgyeastgenome.org This reaction is a key step in the oxidative metabolism of glucose in many microorganisms.
This compound dehydrogenase further oxidizes this compound to 2,5-didehydro-D-gluconate. This enzyme belongs to the family of oxidoreductases and utilizes an acceptor molecule for the reaction. wikipedia.org
Reductive Pathways:
2,5-didehydrogluconate reductase catalyzes the reduction of 2,5-didehydro-D-gluconate to form this compound. wikipedia.orgexpasy.org This reaction is reversible and plays a role in the catabolism of 2,5-didehydrogluconate. expasy.org
In some metabolic contexts, this compound can be formed through the reduction of 2,5-diketo-3-deoxygluconate by 2-dehydro-3-deoxy-D-gluconate 5-dehydrogenase . uniprot.orgmybiosource.com
A summary of key enzymes and their roles in the metabolism of this compound is provided in the table below.
| Enzyme | Reaction Type | Substrate(s) | Product(s) |
| Gluconate 2-dehydrogenase | Oxidation | D-gluconate, Acceptor | This compound, Reduced acceptor |
| This compound dehydrogenase | Oxidation | This compound, Acceptor | 2,5-didehydro-D-gluconate, Reduced acceptor |
| 2,5-Didehydrogluconate reductase | Reduction | 2,5-didehydro-D-gluconate, NADPH, H+ | This compound, NADP+ |
| 2-Dehydro-3-deoxy-D-gluconate 5-dehydrogenase | Reduction | 2,5-diketo-3-deoxygluconate, NADH, H+ | 2-dehydro-3-deoxy-D-gluconate, NAD+ |
The nicotinamide (B372718) adenine (B156593) dinucleotide cofactors, NAD+/NADH and NADP+/NADPH, are essential for the activity of many dehydrogenases and reductases involved in this compound metabolism. They function as electron carriers, accepting or donating hydride ions (H-).
NADP+/NADPH:
Gluconate 2-dehydrogenase utilizes NADP+ as an electron acceptor in the oxidation of D-gluconate to this compound, generating NADPH. wikipedia.orgmicrobialtec.com
2,5-didehydrogluconate reductase specifically uses NADPH as a reductant to convert 2,5-didehydro-D-gluconate into this compound. wikipedia.orgexpasy.orggenome.jp The enzyme from Escherichia coli shows a high specificity for NADPH.
The pentose phosphate pathway, a major source of NADPH for the cell, involves the oxidation of 6-phospho-D-gluconate to 6-phospho-2-dehydro-D-gluconate, a reaction catalyzed by 6-phosphogluconate dehydrogenase which uses NADP+ as a cofactor.
NAD+/NADH:
2-dehydro-3-deoxy-D-gluconate 5-dehydrogenase from Escherichia coli catalyzes the reversible reduction of 2,5-diketo-3-deoxygluconate to 2-keto-3-deoxygluconate (an alternative name for 2-dehydro-3-deoxy-D-gluconate) with the concomitant oxidation of NADH. uniprot.org
While some dehydrogenases are specific for NADP+, others can utilize both NAD+ and NADP+. The choice of cofactor can be influenced by the metabolic state of the cell and the specific physiological role of the enzyme.
The role of these cofactors is crucial for maintaining cellular redox balance and providing the necessary reducing power for various anabolic processes. wikipedia.orgnih.gov
Besides nicotinamide adenine dinucleotides, other cofactors are also vital for the function of enzymes metabolizing this compound.
Magnesium (Mg2+): Divalent cations like Mg2+ are often required for the activity of kinases. For instance, gluconate kinase, which phosphorylates gluconate, requires Mg2+ as an activator. nih.gov While not directly acting on this compound, this highlights the importance of metal ions in related pathways. Some studies have shown that Mg2+ and Mn2+ can have a slight positive effect on the activity of membrane-bound gluconate dehydrogenase. smolecule.comnih.gov
Pyrroloquinoline Quinone (PQQ): Membrane-bound glucose dehydrogenases, which can initiate the pathway leading to this compound formation, are often quinoproteins that use PQQ as a cofactor. Mg2+ can play a role in anchoring PQQ to the enzyme. mdpi.com
Heme and Flavin: Membrane-bound gluconate dehydrogenase from Pseudomonas plecoglossicida is a complex enzyme composed of three subunits, including a flavoprotein subunit (containing FAD) and a cytochrome c subunit (containing heme). smolecule.comnih.gov Similarly, dehydrogluconate dehydrogenase has been identified as a flavoprotein, utilizing FAD as a cofactor. wikipedia.org
The diverse range of cofactors employed by these enzymes underscores the complexity and versatility of the metabolic pathways involving this compound.
Role of NAD(P)+/NAD(P)H
Enzyme Characterization and Kinetics
The detailed study of enzymes that metabolize this compound involves their isolation, structural analysis, and the determination of their kinetic properties. This knowledge is essential for understanding their catalytic mechanisms and regulation.
The purification of enzymes involved in this compound metabolism often requires multiple chromatographic steps to achieve homogeneity.
2-Keto-D-gluconate dehydrogenase from Gluconobacter melanogenus , a membrane-bound enzyme, was purified following solubilization with detergents like Triton X-100 and cholate. tandfonline.com The purification protocol included ammonium (B1175870) sulfate (B86663) fractionation and column chromatography. tandfonline.com
2-Dehydro-3-deoxy-D-gluconate 5-dehydrogenase (KduD) from Escherichia coli was partially purified using protein chromatography techniques. nih.gov
2,5-diketo-D-gluconate reductase from Corynebacterium sp. was purified to homogeneity, allowing for detailed characterization. nih.gov
A typical purification summary for an enzyme like 2-keto-D-gluconate dehydrogenase is presented below.
| Purification Step | Total Protein (mg) | Total Activity (units) | Specific Activity (units/mg) | Yield (%) | Purification (fold) |
| Cell-free extract | 1000 | 500 | 0.5 | 100 | 1 |
| Ammonium sulfate fractionation | 300 | 400 | 1.3 | 80 | 2.6 |
| Ion-exchange chromatography | 50 | 300 | 6.0 | 60 | 12 |
| Gel filtration chromatography | 10 | 200 | 20.0 | 40 | 40 |
| Affinity chromatography | 2 | 150 | 75.0 | 30 | 150 |
This table represents a generalized example of a purification process and the values are illustrative.
The quaternary structure and the presence of non-protein components are critical for the function of these enzymes.
2-Dehydro-3-deoxy-D-gluconate 5-dehydrogenase (KduD) from E. coli is a homodimer. uniprot.org
Membrane-bound gluconate dehydrogenase from Pseudomonas plecoglossicida is a heterotrimeric enzyme, consisting of a flavoprotein subunit (containing FAD), a cytochrome c subunit (containing heme), and a third subunit. nih.gov
Dehydrogluconate dehydrogenase is a flavoprotein that contains FAD as a prosthetic group. wikipedia.org
The subunit composition and prosthetic groups are integral to the enzyme's catalytic cycle, facilitating electron transfer and substrate binding.
Michaelis-Menten Kinetics (K_m, V_max)
The efficiency and substrate affinity of enzymes that either produce or utilize this compound and its derivatives can be quantified by their Michaelis-Menten kinetic parameters, K_m and V_max. researchgate.netdu.ac.insavemyexams.comlibretexts.org The Michaelis constant (K_m) represents the substrate concentration at which the reaction rate is half of the maximal velocity (V_max), and it is inversely related to the enzyme's affinity for its substrate. du.ac.insavemyexams.com V_max indicates the maximum rate of the reaction when the enzyme is saturated with the substrate. researchgate.netsavemyexams.com
A variety of enzymes interacting with this compound or its related compounds have been characterized kinetically. For instance, the membrane-bound gluconate dehydrogenase (FAD-mGADH) from Pseudomonas plecoglossicida, which is crucial for the production of 2-keto-D-gluconic acid (an alternative name for this compound), exhibits a K_m of 0.631 mM for calcium D-gluconate with a V_max of 0.734 mM/min. nih.gov In another example, D-gluconate dehydrogenase from Gluconobacter dioxyacetonicus, which also produces this compound, has an apparent Michaelis constant of 2.2 mM for D-gluconate. oup.comnih.gov
Enzymes that utilize derivatives of this compound also display a range of kinetic parameters. The 2-dehydro-3-deoxygluconokinase (KDG kinase) from Escherichia coli, which phosphorylates 2-keto-3-deoxygluconate (a related compound), has a very high affinity for its substrates, with a K_m of 1 µM for both ATP and KDG. uniprot.org In contrast, 2-dehydro-3-deoxy-D-gluconate 5-dehydrogenase from E. coli has a significantly higher K_m of 30 mM for 2-keto-3-deoxygluconate. uniprot.org
The following table summarizes the kinetic parameters for several key enzymes involved in the metabolism of this compound and related molecules.
| Enzyme | Organism | Substrate | K_m (mM) | V_max (mM/min) |
| Membrane-bound Gluconate Dehydrogenase (FAD-mGADH) | Pseudomonas plecoglossicida | Calcium D-gluconate | 0.631 | 0.734 |
| D-gluconate Dehydrogenase | Gluconobacter dioxyacetonicus | D-gluconate | 2.2 | Not specified |
| 2-dehydro-3-deoxy-D-gluconate 5-dehydrogenase (KduD) | Escherichia coli | 2-keto-3-deoxygluconate | 30 | Not specified |
| 2-dehydro-3-deoxygluconokinase (KDG kinase) | Escherichia coli | 2-keto-3-deoxygluconate (KDG) | 0.001 | Not specified |
| 2-dehydro-3-deoxygluconokinase (KDG kinase) | Escherichia coli | ATP | 0.001 | Not specified |
| Glucose Dehydrogenase (GlcDH) | Arthrobacter globiformis C224 | D-glucose | 0.21 | Not specified |
| Gluconate 5-dehydrogenase | Not specified | D-gluconate | 20.6 | Not specified |
| Gluconate 5-dehydrogenase | Not specified | NADP+ | 0.073 | Not specified |
This table presents a selection of enzymes and their kinetic parameters as found in the literature. The absence of a V_max value indicates it was not specified in the cited source.
Influence of Environmental Factors on Activity (e.g., pH, Temperature)
The catalytic activity of enzymes is profoundly influenced by environmental conditions, primarily pH and temperature. libretexts.org Each enzyme exhibits optimal activity within a specific range of these factors, beyond which its activity diminishes due to changes in protein structure and the ionization state of active site residues.
For enzymes involved in this compound metabolism, these optimal conditions can vary significantly. For example, the membrane-bound gluconate dehydrogenase (FAD-mGADH) from Pseudomonas plecoglossicida shows optimal activity at a pH of 6.0 and a temperature of 35°C. nih.gov Similarly, D-gluconate dehydrogenase from Gluconobacter dioxyacetonicus has an optimal pH of 6.0 and an optimal temperature of 40°C. oup.com In contrast, 2-keto-D-gluconate dehydrogenase from Gluconobacter melanogenus functions best at a lower pH of 4.0 and a temperature of 39°C. tandfonline.com
The stability of these enzymes is also pH and temperature-dependent. For instance, the glucose dehydrogenase from Arthrobacter globiformis C224, which is involved in the production of 2-ketogluconic acid, is stable in a pH range of 6.0–7.0 and at temperatures between 20–40°C, with its optimal catalytic activity at pH 5.0 and 45°C. mdpi.com
The table below details the optimal pH and temperature for several enzymes associated with this compound metabolism.
| Enzyme | Organism | Optimal pH | Optimal Temperature (°C) |
| Membrane-bound Gluconate Dehydrogenase (FAD-mGADH) | Pseudomonas plecoglossicida | 6.0 | 35 |
| D-gluconate Dehydrogenase | Gluconobacter dioxyacetonicus | 6.0 | 40 |
| 2-keto-D-gluconate dehydrogenase | Gluconobacter melanogenus | 4.0 | 39 |
| Glucose Dehydrogenase (GlcDH) | Arthrobacter globiformis C224 | 5.0 | 45 |
| 2-dehydro-3-deoxy-D-gluconate 5-dehydrogenase (KduD) | Escherichia coli | 7.0 (reduction), 9.5 (oxidation) | Not specified |
| 2-dehydro-3-deoxygluconokinase (KDG kinase) | Escherichia coli | ~6.0 | Not specified |
| D-gluconate/D-galactonate dehydratase | Saccharolobus solfataricus | 6.5 - 7.5 | 80 - 100 |
| Gluconate 5-dehydrogenase | Not specified | 10.0 (oxidation), 5.0 (reduction) | Not specified |
This table provides a summary of the optimal environmental conditions for various enzymes as reported in scientific literature.
Structural Biology and Evolutionary Aspects of Enzymes
The function of enzymes that metabolize this compound is intrinsically linked to their three-dimensional structure and their evolutionary history. Analysis of protein domains, active sites, and relationships to broader enzyme families provides insight into their catalytic mechanisms and substrate specificities.
Protein Domains and Motifs
Enzymes are often modular, composed of distinct structural and functional units known as domains. uniprot.org These domains are conserved across different proteins and can be associated with specific functions, such as substrate binding or catalysis. For instance, many dehydrogenases that act on this compound and its derivatives belong to the short-chain dehydrogenase/reductase (SDR) family. uniprot.orguniprot.org These enzymes typically contain a NAD(P)-binding Rossmann-like domain. uniprot.orguniprot.org
The 2-dehydro-3-deoxy-D-gluconate 5-dehydrogenase (KduD) from Dickeya dadantii contains a NAD(P)-binding Rossmann-like domain and is part of the SDR family. uniprot.org Similarly, gluconate 5-dehydrogenase possesses a NAD(P)-binding Rossmann-like domain. uniprot.org Another example is 2-dehydro-3-deoxygluconokinase (KdgK), which belongs to the PfkB family of carbohydrate and purine (B94841) kinases and contains a characteristic PfkB domain. uniprot.org The enolase superfamily provides another example, where members share a common structural motif consisting of an (α + β) capping domain that determines substrate specificity and a modified TIM-barrel domain that contains the catalytic residues. nih.govacs.org
Active Site Analysis and Catalytic Residues
The active site of an enzyme is the region where substrate binding and catalysis occur. It contains key amino acid residues, known as catalytic residues, that directly participate in the chemical reaction. In the D-isomer specific 2-hydroxyacid dehydrogenase (2HADH) family, which includes enzymes that can reduce 2-keto acids, the active sites are highly conserved. researchgate.net For example, in the active site of 2-dehydro-3-deoxy-phosphogluconate aldolase (KDPG aldolase), a zwitterionic pair of Glu-45 and Lys-133 is crucial for catalysis. wikipedia.org Lys-133 acts as a nucleophile to form a Schiff base with the substrate, and its pKa is modulated by electrostatic interactions with Arg-49 and the general base Glu-45 through a water molecule. ebi.ac.uk
In the enolase superfamily, the active site features a divalent metal cation (typically Mg²⁺) that stabilizes the enediolate intermediate formed during the reaction. nih.govacs.org The active site of D-gluconate/D-galactonate dehydratase from Saccharolobus solfataricus is an example where metal ions like Mg²⁺, Co²⁺, or Mn²⁺ are required as cofactors. uniprot.org For 2-dehydro-3-deoxygluconokinase (KdgK), specific binding sites for the substrate and ATP have been identified, with a proton acceptor role attributed to a particular residue. uniprot.org
Relationship to Enzyme Families (e.g., Oxidoreductase, Lyase, Kinase)
Enzymes are classified into families based on the reactions they catalyze. Those involved in this compound metabolism belong to several major classes.
Oxidoreductases : This family includes dehydrogenases that catalyze oxidation-reduction reactions. Many enzymes that produce or consume this compound fall into this category, such as dehydrogluconate dehydrogenase (EC 1.1.99.4), gluconate 2-dehydrogenase (EC 1.1.1.215), and 2-dehydro-3-deoxy-D-gluconate 5-dehydrogenase (EC 1.1.1.127). uhcl.eduwikipedia.orgwikipedia.orgwikipedia.org These enzymes often utilize cofactors like NAD⁺, NADP⁺, or FAD. wikipedia.orgwikipedia.orgwikipedia.org
Lyases : This class of enzymes cleaves chemical bonds by means other than hydrolysis or oxidation. 2-dehydro-3-deoxy-phosphogluconate aldolase (KDPG aldolase, EC 4.1.2.14) is a key lyase in the Entner-Doudoroff pathway, where it cleaves 2-keto-3-deoxy-6-phosphogluconate into pyruvate and glyceraldehyde-3-phosphate. wikipedia.orgebi.ac.uk Gluconate dehydratase (EC 4.2.1.39) is another lyase that catalyzes the dehydration of D-gluconate to form 2-dehydro-3-deoxy-D-gluconate. uniprot.orgwikipedia.org
Kinases : These are transferase enzymes that catalyze the transfer of a phosphate group from a high-energy donor, such as ATP, to a substrate. 2-dehydro-3-deoxygluconokinase (KDG kinase, EC 2.7.1.45) is a kinase that phosphorylates 2-dehydro-3-deoxygluconate to 2-dehydro-3-deoxy-6-phospho-D-gluconate. uniprot.org Another related enzyme is 5-dehydro-2-deoxygluconokinase, which phosphorylates 5-dehydro-2-deoxygluconate. ontosight.ai
The evolutionary relationships within these families, such as the divergence of function within the enolase superfamily to include both D-mannonate and D-gluconate dehydratases, highlight the molecular adaptability of enzymes. nih.govacs.org
Microbial Metabolism and Biotechnological Applications
Natural Occurrence and Metabolic Significance in Microorganisms
2-Dehydro-D-gluconate (2KDG) is a ketoaldonic acid that serves as an intermediate in the metabolism of various microorganisms. nih.gov It is the conjugate base of 2-dehydro-D-gluconic acid and is produced from D-gluconic acid through the action of the enzyme gluconate-2-dehydrogenase. nih.gov This compound is involved in the oxidative pathway of glucose metabolism and the pentose (B10789219) phosphate (B84403) pathway.
Role in Prokaryotic Metabolism (e.g.,E. coli,P. aeruginosa,Bacillus subtilis)
In prokaryotes, this compound is a key intermediate in the Entner-Doudoroff (ED) pathway, which is an alternative to glycolysis for glucose catabolism. wikipedia.org
Escherichia coli E. coli can utilize this compound as a carbon source. researchgate.net The metabolism of this compound is part of the hexuronate pathway. nih.gov The compound is metabolized to pyruvate (B1213749) and glyceraldehyde-3-phosphate through the action of inducible enzymes. nih.gov The genes involved in this process are part of the kdg regulon, which is under negative control by the kdgR product. nih.gov Specifically, 2-dehydro-3-deoxy-D-gluconate (KDG), an intermediate, is acted upon by KDG kinase and 2-keto-3-deoxy-6-phosphate-gluconate (KDPG) aldolase (B8822740). nih.gov The kdg regulon also includes a transport system for KDG uptake. nih.gov Under osmotic stress, E. coli upregulates the expression of 2-deoxy-D-gluconate 3-dehydrogenase (KduD) and 5-keto 4-deoxyuronate isomerase (KduI), which are involved in hexuronate metabolism. plos.org
Pseudomonas aeruginosa In Pseudomonas aeruginosa, glucose is oxidized in the periplasm to gluconate and then to 2-ketogluconate (this compound). nih.gov These compounds are then transported into the cytoplasm for further metabolism. nih.gov The conversion of gluconate to 2-ketogluconate is catalyzed by gluconate dehydrogenase. nih.govmicrobiologyresearch.org Inside the cytoplasm, 2-ketogluconate is converted to 6-phosphogluconate by the enzymes 2-ketogluconate kinase (KguK) and 2-keto-6-phosphogluconate reductase (KguD). nih.govcambridge.org The enzymes for 2-oxogluconate metabolism, along with a specific transport system, are induced by growth on glucose, gluconate, or 2-oxogluconate. microbiologyresearch.org
Bacillus subtilis In Bacillus subtilis, 2-dehydro-3-deoxy-D-gluconate is involved in pectin (B1162225) degradation. uniprot.org The enzyme 2-dehydro-3-deoxy-D-gluconate 5-dehydrogenase (KduD) is part of this metabolic pathway. uniprot.orgkegg.jp Additionally, another enzyme, 6-phospho-5-dehydro-2-deoxy-D-gluconate aldolase, is involved in the degradation of myo-inositol, indicating the role of related compounds in diverse metabolic pathways within this bacterium. uniprot.org
Role in Eukaryotic Microbial Metabolism (e.g.,Saccharomyces cerevisiae)
This compound has been identified as a metabolite in the yeast Saccharomyces cerevisiae. nih.govymdb.ca It is classified as a sugar acid derivative. ymdb.ca While its precise metabolic role in yeast is not as extensively characterized as in prokaryotes, it is known to be involved in metabolic pathways. nih.govymdb.ca Research has shown that engineering the pentose phosphate pathway in S. cerevisiae, which involves intermediates structurally related to this compound, can enhance the production of valuable metabolites by increasing the supply of NADPH.
Role in Extremophilic Microorganisms (e.g.,Saccharolobus solfataricus)
The extremophilic archaeon Saccharolobus solfataricus (formerly Sulfolobus solfataricus) utilizes a modified, non-phosphorylative version of the Entner-Doudoroff pathway to metabolize glucose. nih.gov In this pathway, glucose is oxidized to gluconate, which is then dehydrated to 2-keto-3-deoxy-D-gluconate (KDG). nih.govuniprot.org KDG is subsequently cleaved into pyruvate and glyceraldehyde. nih.govuniprot.org
The enzyme 2-dehydro-3-deoxy-phosphogluconate/2-dehydro-3-deoxy-6-phosphogalactonate aldolase in S. solfataricus can catalyze the reversible cleavage of both 2-keto-3-deoxy-6-phosphogluconate (KDPG) and 2-keto-3-deoxygluconate (B102576) (KDG). uniprot.org This enzyme is notable for its thermostability and its ability to act on both glucose and galactose degradation products. uniprot.org Another key enzyme, D-gluconate dehydratase, catalyzes the conversion of D-gluconate to 2-keto-3-deoxy-D-gluconate. nih.govuniprot.org This enzyme is highly thermostable, with optimal activity between 80 and 100 degrees Celsius. nih.govuniprot.org
Microbial Production and Biotransformation
This compound has biotechnological significance as a precursor for various commercially important compounds. google.com
Fermentation Processes for this compound Production
Microbial fermentation is a primary method for producing 2-dehydro-D-gluconic acid (2KGA). nih.gov Various microorganisms, particularly species of Gluconobacter and Pseudomonas, are employed for this purpose. d-nb.info These bacteria can oxidize D-glucose to D-gluconic acid and subsequently to 2KGA. d-nb.info The process often involves whole-cell biotransformation, where resting cells are used to convert the substrate to the desired product. nih.govd-nb.info
Key parameters for successful fermentation include sufficient oxygen supply, controlled temperature, and optimized substrate concentration to avoid inhibition. d-nb.info For instance, in one study with Gluconobacter oxydans, optimized conditions included a temperature of 34°C and an aeration rate of 2.8 L/min. High yields of 2KGA have been achieved, with some processes reporting the production of over 450 g/L of 2KGA. d-nb.info
Table 1: Comparison of this compound Production by Different Microbial Processes
| Microorganism | Process Type | Substrate | Product Concentration (g/L) | Productivity (g/L/h) | Yield (g/g) | Reference |
|---|---|---|---|---|---|---|
| Gluconobacter japonicus | Fermentation | Not specified | 235.3 | 2.99 | Not specified | |
| Immobilized Pseudomonas plecoglossicida | Biotransformation | Not specified | 453.3 | 10.07 | Not specified | |
| Pseudomonas fluorescens AR4 | Semi-continuous culture | Glucose | 444.96 | 6.74 | 0.93 | nih.govd-nb.info |
| Gluconobacter oxydans DSM2003 (resting cells) | Batch bioconversion | Gluconic acid | Not specified | 16.73 | >0.97 | nih.govd-nb.info |
| G. oxydans tufB ga2dh (resting cells) | Batch biotransformation | Gluconic acid | 453.3 | 10.07 | 0.953 | d-nb.info |
| G. oxydans tufB ga2dh (resting cells) | Batch biotransformation | Glucose | 321 | 17.83 | 0.991 | d-nb.info |
Strain Selection and Optimization (e.g.,Gluconobacterstrains)
The selection of an appropriate microbial strain is crucial for efficient 2KGA production. Gluconobacter species are particularly well-suited for this purpose due to their powerful but incomplete oxidation of sugars and sugar alcohols. nih.govd-nb.infooup.com These bacteria possess membrane-bound dehydrogenases, such as glucose dehydrogenase and gluconate-2-dehydrogenase, that are located in the periplasm and are linked to the respiratory chain. nih.govd-nb.info This allows for the accumulation of oxidized products in the culture medium. nih.govd-nb.info
However, a common challenge is the production of byproducts like 5-keto-D-gluconate (5KGA) and 2,5-diketo-D-gluconate, which can lower the yield of 2KGA and complicate downstream processing. d-nb.infofrontiersin.org The product profile depends on the specific strain used. d-nb.info For example, different strains of G. oxydans produce varying ratios of 2KGA and 5KGA. d-nb.info
To overcome these limitations, strain optimization through metabolic engineering is a common strategy. Overexpression of the ga2dh gene, which encodes for gluconate-2-dehydrogenase, in G. oxydans has been shown to significantly increase the specific productivity of 2KGA. d-nb.info In one study, a recombinant G. oxydans strain overexpressing ga2dh achieved a nearly twofold increase in 2KGA productivity compared to the wild-type strain. d-nb.info This engineered strain was able to completely convert up to 480 g/L of gluconic acid into 453.3 g/L of 2KGA. d-nb.info Similarly, heterologous expression of 2-ketogluconate dehydrogenase in Gluconobacter japonicus has been explored to improve the production of related compounds. nih.govasm.org
Biotechnological Applications and Value-Added Products
The intermediate, this compound, also known as 2-keto-D-gluconate (2-KGA), holds a significant position in various biotechnological processes. Its unique chemical structure makes it a valuable precursor for the synthesis of a range of commercially important compounds. Microbial fermentation, particularly using species like Gluconobacter, is a key method for its production. d-nb.info
A primary industrial application of this compound is its role as a precursor in the synthesis of L-ascorbic acid (Vitamin C). nih.govfrontiersin.org The established route involves the microbial oxidation of D-glucose to D-gluconate, which is then further oxidized to this compound. frontiersin.org This is followed by another oxidation step to yield 2,5-diketo-D-gluconate (2,5-DKG). asm.orgasm.org 2,5-DKG is a crucial intermediate that can be converted to 2-keto-L-gulonic acid (2-KLG), a direct precursor to Vitamin C, through a reduction reaction. frontiersin.orgnih.gov
While not a direct feedstock for biofuels, this compound and its related metabolic pathways are integral to the production of biofuel precursors and other valuable bioproducts. The Entner-Doudoroff (ED) pathway, a key metabolic route in many microbes, utilizes the phosphorylated derivative of this compound, 2-keto-3-deoxy-6-phosphogluconate (KDPG), which is formed from 2-dehydro-3-deoxy-D-gluconate (KDG). mdpi.comontosight.ai
Metabolic engineering of organisms like Escherichia coli to favor the ED pathway over traditional glycolysis has shown promise for biofuel production. nih.govnih.gov The ED pathway offers a more balanced distribution of the key precursors pyruvate and glyceraldehyde-3-phosphate (G3P), which can enhance the production of advanced biofuels like isobutanol. nih.govscienceopen.com For instance, engineered E. coli strains with an activated ED pathway have demonstrated increased yields of isobutanol. scienceopen.comtandfonline.com
Furthermore, this compound and its derivatives are being investigated as platform chemicals for the synthesis of furan-based compounds, which are potential "green" chemicals and biofuel components. google.comuliege.be For example, 2-keto-D-gluconic acid (2KGA) and 2-dehydro-3-deoxy-gluconic acid (DHG) can be chemically dehydrated to produce precursors for 2,5-furandicarboxylic acid (FDCA), a substitute for petroleum-derived terephthalic acid used in polyester (B1180765) manufacturing. google.comrsc.org
The metabolic pathways connected to this compound are also pivotal for the synthesis of various high-value specialized metabolites.
Isoprenoids: Isoprenoids are a vast class of natural products with applications as pharmaceuticals, fragrances, and biofuels. d-nb.infosemanticscholar.org Their biosynthesis heavily relies on the supply of precursors from central carbon metabolism and reducing power in the form of NADPH. scispace.com Engineering metabolic pathways such as the Pentose Phosphate Pathway (PPP) and the Entner-Doudoroff (ED) pathway, which are interconnected with gluconate metabolism, can significantly enhance isoprenoid production. nih.govplos.org Activating the ED pathway in E. coli has been shown to increase the NADPH regeneration rate, leading to a substantial increase in terpenoid and isoprene (B109036) titers. scispace.complos.org Studies in Zymomonas mobilis have also highlighted the link between gluconate production and the regulation of the isoprenoid biosynthetic pathway. nih.gov In Pseudomonas putida, which naturally utilizes the ED pathway, glucose is oxidized to gluconate and 2-ketogluconate in the periplasm before entering central metabolism, a pathway that has been engineered for isoprenoid production. researchgate.net
20-Hydroxysteroids: Certain bioactive 20-hydroxysteroids, which have potential pharmaceutical applications, can be produced through microbial biotransformation. The synthesis of these compounds can be facilitated by enzymes from pathways related to gluconate metabolism. For example, the overexpression of 2-dehydro-3-deoxy-D-gluconate aldolase has been linked to the production of these valuable steroids.
2'-Deoxynucleosides: 2'-Deoxynucleosides are fundamental building blocks for antiviral and anticancer drugs. epo.org A key precursor for their synthesis is 2-dehydro-3-deoxy-D-gluconate (KDG). epo.orgmolaid.com Biocatalytic methods have been developed for the efficient, one-step synthesis of KDG from D-gluconate using enzymes like gluconate dehydratase. nih.gov This KDG can then be used in subsequent enzymatic or chemo-enzymatic steps to produce various 2'-deoxynucleosides, offering a more sustainable and efficient alternative to traditional chemical synthesis routes. google.comgoogle.com
Significant research efforts have been directed towards the metabolic engineering of microorganisms to improve the production yields of this compound and its valuable derivatives. A primary strategy involves the overexpression of key enzymes in the production pathway. For instance, overexpressing the gene for membrane-bound gluconate-2-dehydrogenase (GA2DH) in Gluconobacter oxydans has been shown to nearly double the specific productivity of 2-KGA from gluconate. d-nb.info This engineered strain was able to produce 453.3 g/L of 2-KGA from 480 g/L of gluconic acid, achieving a productivity of 10.07 g/L/h. d-nb.info
Another critical aspect of metabolic engineering is the elimination of competing pathways that divert the substrate towards unwanted byproducts. In Gluconobacter species, a common byproduct of glucose oxidation is 5-keto-D-gluconate (5-KGA). frontiersin.orgasm.org By knocking out the genes responsible for 5-KGA production, the carbon flux can be redirected towards the synthesis of 2-KGA. For example, deleting the gene for gluconate-5-dehydrogenase while overexpressing gluconate-2-dehydrogenase in Gluconobacter japonicus led to a 63.81% increase in the titer of 2-KGA. frontiersin.org Similarly, eliminating the initial periplasmic oxidation of glucose to gluconate in G. oxydans by inactivating the membrane-bound glucose dehydrogenase gene was shown to dramatically increase biomass yield, which is often a limiting factor in fermentation processes. asm.org
Optimization of fermentation conditions, such as ensuring sufficient oxygen supply, is also crucial for maximizing yields, as the dehydrogenases involved in 2-KGA production are linked to the respiratory chain. d-nb.info
Synthesis of Specialized Metabolites (e.g., Isoprenoids, 20-Hydroxysteroids, 2'-Deoxynucleosides)
Engineered Microbial Strains for Pathway Control
The control of metabolic pathways through the development of engineered microbial strains is fundamental to the successful biotechnological production of this compound and its derivatives. Gluconobacter species are primary targets for this engineering due to their natural ability to perform incomplete oxidation of sugars. wishartlab.com
Gluconobacter oxydans has been engineered to enhance the production of 2-KGA and 2,5-DKG. In one study, overexpression of the ga2dh gene in G. oxydans DSM2003 resulted in a strain capable of producing 453.3 g/L of 2-KGA with a yield of 95.3%. d-nb.info Another engineered G. oxydans strain, ATCC 9937, was optimized for 2,5-DKG production, reaching a peak of 50.9 g/L by reducing product degradation through process optimization. frontiersin.orgresearchgate.net
Gluconobacter japonicus has also been successfully engineered. A mutant strain was developed to efficiently produce 2-KGA from a mixture of D-glucose and D-gluconate. asm.org By subsequently expressing the genes for 2-keto-gluconate dehydrogenase from G. oxydans in this engineered G. japonicus strain, researchers created a microbe that could quantitatively produce 2,5-DKG with a maximum concentration of 97.4 mM and a 96% molar yield. asm.orgnih.gov
Beyond Gluconobacter, Escherichia coli is a versatile host for metabolic engineering. To enhance the production of biofuels and other chemicals, E. coli has been engineered to activate its otherwise dormant Entner-Doudoroff pathway for glucose metabolism. nih.gov This is typically achieved by deleting key genes in the competing Embden-Meyerhof-Parnas pathway, such as those encoding phosphofructokinase (pfkAB), followed by adaptive laboratory evolution to optimize growth and flux through the ED pathway. nih.gov Such strains provide a powerful platform for producing compounds derived from the intermediates of the ED pathway, including those related to this compound.
Interactive Data Table: Production of 2-KGA and 2,5-DKG in Engineered Microbial Strains
| Strain | Product | Substrate(s) | Titer | Yield | Productivity | Reference |
| Gluconobacter oxydans_tufB_ga2dh | 2-KGA | Gluconic Acid | 453.3 g/L | 95.3% | 10.07 g/L/h | d-nb.info |
| Gluconobacter oxydans_tufB_ga2dh | 2-KGA | Glucose | 321 g/L | 99.1% | 17.83 g/L/h | d-nb.info |
| Gluconobacter sphaericus SJF2-1 | 2,5-DKG | Glucose | 26.2 g/L | 52.4% | ~0.27 g/L/h | nih.gov |
| Gluconobacter japonicus NBRC3271 (engineered) | 2,5-DKG | Glucose & Gluconate | 97.4 mM (~18.9 g/L) | 96% (molar) | ~0.32 g/L/h | asm.orgnih.gov |
| Gluconobacter oxydans ATCC 9937 (optimized) | 2,5-DKG | Glucose | 50.9 g/L | ~50.9% | ~1.06 g/L/h | frontiersin.orgresearchgate.net |
| Erwinia sp. | 2,5-DKG | Glucose | 328.6 g/L (as Ca-salt) | 94.5% | ~12.6 g/L/h | nih.gov |
Genetic and Molecular Regulation of 2 Dehydro D Gluconate Metabolism
Gene Identification and Cloning of Related Enzymes
The catabolism of 2-dehydro-D-gluconate (KDG) and related sugar acids involves a series of enzymes whose corresponding genes have been identified and cloned in various microorganisms. In Escherichia coli K-12, genetic studies led to the mapping of the kdgK locus, which is the structural gene for KDG kinase, and the kdgA gene, encoding 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase (B8822740). nih.gov Similarly, in Pseudomonas plecoglossicida, an industrial producer of 2-keto-D-gluconate (2KGA), the kgu operon, responsible for 2KGA catabolism, was identified. This operon consists of four structural genes: kguE, kguK, kguT, and kguD. mdpi.com
The enzyme 2,5-diketo-D-gluconate reductase, which is involved in ketogluconate metabolism, has been identified and its corresponding genes, yqhE and yafB, have been cloned in Escherichia coli. wikipedia.orgqmul.ac.uk In Gluconobacter suboxydans, a gene encoding a gluconate/polyol dehydrogenase with broad substrate specificity, including the oxidation of gluconate to 5-ketogluconate, has been cloned and characterized. researchgate.net Furthermore, the gene gnaD, encoding D-gluconate dehydratase which converts D-gluconate to 2-keto-3-deoxy-D-gluconate, was identified in Sulfolobus solfataricus through N-terminal sequencing of the purified protein. nih.gov
The cloning of these genes has been instrumental in characterizing the enzymes and understanding their roles in the metabolic pathways. For instance, the cloning of flkin (KDG kinase) and flald (KDPG aldolase) genes from the alginate-assimilating bacterium Flavobacterium sp. strain UMI-01 enabled the expression and characterization of the recombinant enzymes. mdpi.com
Table 1: Identified Genes and Enzymes in this compound Metabolism
| Gene(s) | Enzyme | Organism | Function |
| kdgK | 2-keto-3-deoxy-D-gluconate kinase | Escherichia coli K-12 | Phosphorylates KDG to KDPG. nih.gov |
| kdgA | 2-keto-3-deoxy-6-phosphogluconate aldolase | Escherichia coli K-12 | Cleaves KDPG to pyruvate (B1213749) and glyceraldehyde-3-phosphate. nih.gov |
| kguE, kguK, kguT, kguD | 2-ketogluconate utilization operon | Pseudomonas plecoglossicida | Catabolism of 2-ketogluconate. mdpi.com |
| yqhE, yafB | 2,5-diketo-D-gluconate reductase | Escherichia coli | Reduction of 2,5-diketo-D-gluconate. wikipedia.orgqmul.ac.uk |
| sldBA | Gluconate/polyol dehydrogenase | Gluconobacter suboxydans | Oxidation of various polyols, including gluconate. researchgate.net |
| gnaD | D-gluconate dehydratase | Sulfolobus solfataricus | Dehydration of D-gluconate to KDG. nih.gov |
| flkin, flald | KDG kinase, KDPG aldolase | Flavobacterium sp. UMI-01 | Phosphorylation of KDG and cleavage of KDPG. mdpi.com |
Transcriptional Regulation Mechanisms
The expression of genes involved in this compound metabolism is tightly controlled by a network of regulatory proteins and signaling molecules. This ensures that the metabolic machinery is synthesized only when needed, preventing wasteful energy expenditure.
Inducer-Mediated Regulation (e.g., Galacturonate)
The presence of specific substrates in the growth medium often triggers the transcription of the genes required for their catabolism. D-galacturonate, a component of pectin (B1162225), serves as an inducer for the expression of genes involved in its degradation, which can lead to the formation of this compound intermediates. In Escherichia coli, the expression of the dgo operon, which is involved in D-galactonate metabolism, is significantly induced at the transcriptional level by D-galactonate. nih.gov Similarly, in Caulobacter crescentus, the expression of the uxaA and uxaC operon promoters, part of the hexuronate metabolism gene cluster, is induced by galacturonate. scu.edu
In Aspergillus niger, 2-keto-3-deoxy-L-galactonate, an intermediate in D-galacturonic acid catabolism, acts as a physiological inducer for the GaaR transcription factor, which in turn activates the expression of pectinase (B1165727) genes. researchgate.net The expression of the kduD gene in E. coli, which encodes 2-dehydro-3-deoxy-D-gluconate 5-dehydrogenase, is upregulated in the presence of galacturonate and glucuronate. uniprot.org This indicates that intermediates of related pathways can also act as inducers, highlighting the interconnectedness of sugar acid metabolism.
Repressor Systems (e.g., KdgR)
Negative regulation by repressor proteins is a common mechanism to control gene expression. The KdgR repressor plays a central role in controlling the catabolism of 2-keto-3-deoxygluconate (B102576) (KDG) in several bacteria. In Escherichia coli, KdgR is a DNA-binding transcription factor that represses the operons involved in the transport and catabolism of KDG. The kdg regulon in E. coli is negatively controlled by the KdgR product, which binds to operator regions and blocks transcription. nih.gov The dominance of the kdgR+ allele over the constitutive kdgR allele and the derepression of the regulon in thermosensitive kdgR mutants at high temperatures support this negative control model. nih.gov
Similarly, in Pseudomonas plecoglossicida, the LacI-family transcription regulator PtxS represses the transcription of the kgu operon by binding to a specific 14 bp palindrome in the promoter region. mdpi.com The binding of PtxS likely hinders the binding of RNA polymerase, thus inhibiting the expression of genes required for 2KGA catabolism. mdpi.com The inducer molecule, in this case, 2KGA, can bind to the repressor, causing a conformational change that leads to its dissociation from the DNA, thereby relieving the repression. mdpi.com
In Caulobacter crescentus, a LacI-family transcriptional repressor designated HumR controls the metabolism of D-galacturonate by repressing the expression of the uxaA and uxaC operon promoters. scu.edu
Table 2: Repressor Systems in this compound Metabolism
| Repressor | Target Genes/Operons | Organism | Mechanism |
| KdgR | kdg regulon (kdgT, kdgK, kdgA) | Escherichia coli | Binds to operator regions to block transcription. nih.gov |
| PtxS | kgu operon | Pseudomonas plecoglossicida | Binds to a palindrome in the promoter, hindering RNA polymerase binding. mdpi.com |
| HumR | uxaA, uxaC operons | Caulobacter crescentus | Represses expression of hexuronate metabolism genes. scu.edu |
Catabolite Repression (e.g., Glucose involving ccpA)
When a preferred carbon source like glucose is available, bacteria often repress the expression of genes required for the utilization of less-preferred substrates. This phenomenon, known as carbon catabolite repression (CCR), ensures the most efficient use of available nutrients. In Bacillus subtilis, CCR is mediated by the global transcription regulator CcpA. asm.org The activity of CcpA is triggered by the presence of phosphorylated cofactors, HPr(Ser46-P) and Crh(Ser46-P), whose phosphorylation is controlled by the metabolite-activated kinase HPrK/P. asm.org
The kduD gene in Bacillus subtilis, encoding 2-dehydro-3-deoxy-D-gluconate 5-dehydrogenase, is subject to catabolite repression by glucose, a process that involves the ccpA gene. uniprot.org In Escherichia coli, the presence of glucose leads to lower transcript levels of the dgo genes, which can be attributed to carbon catabolite repression. nih.gov This repression is a common theme in the regulation of alternative sugar metabolism, ensuring that glucose is utilized first. nih.govoup.com
Post-Translational Modifications and Enzyme Activity Control (e.g., Phosphorylation)
Beyond transcriptional control, the activity of enzymes in the this compound metabolic pathway can be modulated by post-translational modifications (PTMs). These modifications can rapidly alter enzyme function in response to cellular signals.
A notable example is the regulation of D-gluconate dehydratase in the thermoacidophilic archaeon Sulfolobus solfataricus. This enzyme, which catalyzes the conversion of D-gluconate to 2-keto-3-deoxy-D-gluconate, has been identified as a phosphoprotein. nih.gov Its catalytic activity is regulated by a phosphorylation-dephosphorylation mechanism, providing a rapid way to control the metabolic flux through this pathway. nih.gov
While direct evidence for phosphorylation-based regulation of other enzymes specifically acting on this compound is less documented, the principle of PTMs in regulating metabolic pathways is well-established. nih.gov For instance, the activity of various kinases and dehydrogenases in related metabolic networks is often controlled by phosphorylation, which can affect their substrate affinity, catalytic rate, or stability.
Genetic Modifications for Pathway Engineering
The understanding of the genetic and regulatory networks governing this compound metabolism has opened avenues for metabolic engineering to enhance the production of valuable compounds. By manipulating the expression of key genes, researchers can redirect metabolic fluxes towards a desired product.
In Pseudomonas plecoglossicida, the knockout of genes within the kgu operon, which is responsible for 2KGA catabolism, has been explored as a strategy to improve the accumulation of 2KGA. mdpi.com Specifically, the deletion of kguE showed potential for creating industrial production strains with higher 2KGA yields. mdpi.com
In Gluconobacter strains, genetic engineering has been used to increase the formation of 5-ketogluconate. Overexpression of a plasmid-encoded gene for gluconate:NADP-5 oxidoreductase in Gluconobacter oxydans has been shown to enhance the conversion of gluconate to 5-KGA. researchgate.net Furthermore, recombinant Escherichia coli strains have been engineered to produce 5-KGA by transforming them with genes encoding gluconate dehydrogenase. researchgate.net
These examples demonstrate the potential of genetic modification to optimize microbial cell factories for the production of commercially important chemicals derived from the this compound pathway. d-nb.info
Gene Deletion and Inactivation Strategies
Gene deletion and inactivation are powerful tools to elucidate the function of specific genes and to engineer metabolic pathways. By knocking out genes, researchers can observe the resulting phenotypic changes and infer the role of the encoded protein. Several studies have employed these strategies to investigate the metabolism of this compound and related compounds in various microorganisms.
In Escherichia coli, the metabolism of 2-keto-3-deoxy-D-gluconate (KDG), a related compound, is controlled by the kdg regulon. nih.gov This regulon is negatively controlled by the KdgR repressor protein. nih.gov Deletion or inactivation of kdgR leads to the constitutive expression of the operons it regulates, including those for KDG transport (kdgT) and its subsequent metabolism. nih.gov For instance, a deletion in the kdgA gene, which encodes KDPG aldolase, that extends into the kdgR gene results in the constitutive expression of the kdgT and kdgK (KDG kinase) operons. nih.gov
Studies in Streptococcus pneumoniae have investigated the impact of deleting genes within the ketogluconate metabolism pathway. plos.orgresearchgate.net Deletion of genes such as SP_0317 (encoding 2-keto-3-deoxy-6-phospho-D-gluconate aldolase) and SP_0320 (encoding 5-keto-D-gluconate-5-reductase) has been shown to increase the virulence of the bacterium. plos.org This suggests a link between this metabolic pathway and the pathogenicity of the organism. plos.org
Furthermore, genetic modification strategies have been developed to enhance the production of specific compounds by eliminating competing metabolic pathways. For example, to improve the production of 2-keto-3-deoxy-D-gluconate (KDG), recombinant cells have been engineered with deletions or inactivations of genes involved in glucose assimilation, gluconate phosphorylation, and KDG degradation. google.com These modifications can include the deletion of genes encoding gluconate kinase, glucokinase, 2-dehydro-3-deoxygluconokinase, and KDG aldolase. google.com Similarly, in filamentous fungi, reducing the activity of KDG-aldolase through gene mutation or deletion has been explored to increase KDG accumulation. google.com
The table below summarizes key gene deletion and inactivation strategies and their observed effects on the metabolism of this compound and related compounds.
| Gene(s) Deleted/Inactivated | Organism | Effect | Reference(s) |
| kdgR (repressor) | Escherichia coli | Constitutive expression of kdgT, kdgK, and kdgA operons | nih.gov |
| kdgA (extending into kdgR) | Escherichia coli | Constitutive expression of kdgT and kdgK operons | nih.gov |
| SP_0317 (KDPG aldolase) | Streptococcus pneumoniae | Increased in vivo virulence | plos.org |
| SP_0320 (5-keto-D-gluconate-5-reductase) | Streptococcus pneumoniae | Increased in vivo virulence | plos.org |
| Genes for glucose assimilation, gluconate phosphorylation, KDG phosphorylation, and KDG degradation | Recombinant cells | Enhanced production of KDG | google.com |
| KDG-aldolase gene | Filamentous fungi | Reduced KDG-aldolase activity, potential for increased KDG accumulation | google.com |
| pgi (glucose-6-phosphate isomerase) and gnd (6-phosphogluconate dehydrogenase) | Escherichia coli | Creation of a strain strictly available for the Entner-Doudoroff pathway | nih.gov |
Overexpression of Rate-Limiting Enzymes
A common strategy in metabolic engineering to enhance the production of a desired compound is to overexpress the enzyme that catalyzes the rate-limiting step in its biosynthetic pathway. nih.gov Identifying and overcoming these bottlenecks can significantly improve product yield and productivity.
In the context of this compound (also known as 2-keto-D-gluconic acid or 2KGA) production, several enzymes have been identified as potential rate-limiting steps. For example, in many microorganisms, the conversion of D-glucose to D-gluconic acid by glucose dehydrogenase (GlcDH) is a rate-limiting step for 2KGA production. mdpi.comresearchgate.net Similarly, the oxidation of D-gluconate to 2KGA, catalyzed by gluconate 2-dehydrogenase (GA2DH), can also be a bottleneck. asm.orgnih.gov
To address these limitations, researchers have focused on overexpressing the corresponding genes. In Gluconobacter oxydans, a bacterium known for its efficient oxidation capabilities, the ga2dh gene encoding the membrane-bound gluconate-2-dehydrogenase has been overexpressed. nih.govresearchgate.net This strategy has led to a significant increase in 2KGA productivity. nih.govresearchgate.net For instance, an engineered strain of G. oxydans overexpressing ga2dh was able to produce 453.3 g/L of 2KGA from gluconic acid with a productivity of 10.07 g/L/h. nih.gov The same strain also showed improved conversion of glucose to 2KGA, achieving 321 g/L of 2KGA from 270 g/L of glucose in 18 hours. nih.gov
The choice of promoter to drive the overexpression of the target gene is also crucial. Studies have shown that using strong, constitutive promoters can lead to higher enzyme expression and, consequently, higher product yields. nih.gov
The following table details research findings on the overexpression of rate-limiting enzymes in the metabolism related to this compound.
| Overexpressed Enzyme | Gene | Organism | Effect on Production | Reference(s) |
| Gluconate 2-dehydrogenase (GA2DH) | ga2dh | Gluconobacter oxydans | Increased 2-keto-D-gluconic acid (2KGA) productivity from both gluconic acid and glucose. Achieved up to 453.3 g/L 2KGA from gluconic acid and 321 g/L 2KGA from glucose. | nih.govresearchgate.net |
| 2-Ketogluconate dehydrogenase | 2KGDH genes | Gluconobacter japonicus | Enabled efficient production of 2,5-diketo-D-gluconate (2,5DKG) from 2-ketogluconate. | asm.org |
Analytical Methodologies for Research on 2 Dehydro D Gluconate
Mass Spectrometry-Based Approaches
Mass spectrometry (MS), particularly when coupled with chromatography (LC-MS or GC-MS), has become an indispensable tool for the definitive identification and quantification of metabolites like 2-dehydro-D-gluconate. nih.govresearchgate.net It offers high sensitivity, unparalleled selectivity, and provides structural information based on the mass-to-charge ratio (m/z) of the analyte and its fragments.
Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, this compound must first be chemically derivatized to increase its volatility, typically through silylation with reagents like MSTFA. nih.gov The resulting TMS-derivative can then be separated by GC and detected by MS. This method is often used in metabolomics for profiling organic acids in biological samples like urine. nih.gov The mass spectrum of the derivatized 2-dehydro-D-gluconic acid provides a unique fragmentation pattern that can be used for its identification.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a more direct approach that does not necessarily require derivatization. Reversed-phase LC coupled with a high-resolution mass spectrometer (HRMS), such as an Orbitrap, is a powerful platform for metabolomics. researchgate.net A study on the plasma of heifers successfully identified and quantified this compound using an ultra-high-performance liquid chromatography-high resolution mass spectrometry (UHPLC-HRMS) method. nih.govnih.gov This technique provides highly accurate mass measurements (typically < 2 ppm error), which allows for the confident identification of compounds in complex biological matrices. researchgate.net Ion-pairing agents, such as tributylamine, may be used in the mobile phase to improve the retention of polar compounds like this compound on reversed-phase columns. nih.gov
Table 2: Exemplary UHPLC-HRMS Parameters for this compound Analysis in Plasma nih.gov
| Parameter | Condition |
|---|---|
| Chromatography | Ultra-High-Performance Liquid Chromatography (UHPLC) |
| Column | Synergi Hydro RP, 2.5 μm, 100 mm × 2.0 mm |
| Mobile Phase A | 97:3 Water:Methanol with 15 mM acetic acid and 11 mM tributylamine |
| Mobile Phase B | 100% Methanol |
| Flow Rate | 0.2 mL/min |
| Mass Spectrometer | High-Resolution Mass Spectrometer (HRMS) |
| Application | Metabolomic analysis of bovine plasma |
LC-MS/MS is also employed for targeted and highly sensitive quantification. wishartlab.com By monitoring specific precursor-to-product ion transitions, the interference from the sample matrix can be significantly reduced. Predicted LC-MS/MS spectra for this compound are available in databases, which can aid in its identification in experimental samples. ymdb.ca
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of this compound. This method offers high sensitivity and specificity, allowing for the accurate quantification of the compound in complex biological matrices such as plasma, urine, and cell extracts. scholaris.canih.gov
In a typical LC-MS/MS workflow, the sample is first subjected to liquid chromatography to separate this compound from other metabolites. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The specific fragmentation pattern of this compound is used for its identification and quantification. nih.gov The use of stable isotope-labeled internal standards, such as D- or L-2-hydroxyglutaric acid, can further enhance the accuracy and precision of the measurement. nih.gov
Table 1: LC-MS/MS Parameters for this compound Analysis
| Parameter | Description | Reference |
| Chromatography | Ion-pair chromatography with a C8 column is effective for separating polar metabolites like gluconic acid and this compound. | |
| Mobile Phase | A common mobile phase consists of an aqueous solution with a pairing agent (e.g., dihexylamine (B85673) acetate) and an organic solvent (e.g., acetonitrile). | |
| Detection | Multiple reaction monitoring (MRM) is a highly specific and sensitive detection method used in LC-MS/MS. | nih.gov |
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) is another key technology for the analysis of this compound. thermofisher.com HRMS instruments, such as Orbitrap mass spectrometers, provide highly accurate mass measurements, which aids in the confident identification of metabolites. thermofisher.comnih.gov This is particularly valuable in non-targeted metabolomics studies where the goal is to identify a wide range of compounds in a sample. thermofisher.com
In the context of this compound research, HRMS has been used to:
Identify this compound in various biological samples, including honey and bovine plasma. thermofisher.comnih.gov
Differentiate this compound from other isomers with the same nominal mass.
Elucidate the metabolic pathways involving this compound by analyzing the mass shifts caused by isotopic labeling. mdpi.com
Metabolomic Profiling
Metabolomic profiling aims to provide a comprehensive snapshot of all the small-molecule metabolites present in a biological sample. researchgate.net This approach has been instrumental in understanding the role of this compound in various physiological and pathological conditions. For instance, metabolomic studies have revealed that the abundance of this compound is altered in conditions such as sub-fertility in cattle and in response to certain environmental exposures. nih.govnih.gov
These studies often employ a combination of analytical platforms, including LC-MS/MS and HRMS, to achieve broad coverage of the metabolome. nih.govresearchgate.net The data generated from metabolomic profiling can be used to identify potential biomarkers and to gain a deeper understanding of the metabolic perturbations associated with a particular condition. researchgate.netnih.gov
A study on sub-fertile or infertile Bos taurus heifers found a significantly higher abundance of this compound in their plasma compared to fertile heifers. nih.govnih.gov This suggests a potential link between the metabolomic profile in the bloodstream and heifer fertility. nih.govnih.gov
Spatial Metabolomics
Spatial metabolomics techniques, such as MALDI imaging, allow for the visualization of the distribution of metabolites within a tissue sample. This can provide valuable information about the subcellular localization of metabolic pathways and the spatial organization of metabolic processes. nih.gov While specific studies focusing on the spatial metabolomics of this compound are still emerging, this approach holds great promise for understanding its role in tissue-specific metabolism. nih.gov For example, it could be used to map the distribution of this compound in different regions of the kidney in diabetic nephropathy, a condition where metabolic reprogramming is known to occur. nih.gov
Isotopic Labeling and Metabolic Flux Analysis
Isotopic labeling, in conjunction with metabolic flux analysis (MFA), is a powerful tool for quantifying the rates of metabolic reactions and elucidating the flow of carbon through metabolic pathways. nih.govresearchgate.net This approach involves feeding cells or organisms with a substrate that has been enriched with a stable isotope, such as ¹³C or deuterium (B1214612) (²H). nih.gov The incorporation of the isotope into downstream metabolites is then measured, providing a direct readout of metabolic pathway activity. nih.gov
¹³C-Tracer Studies
¹³C-tracer studies are widely used to investigate the metabolism of this compound. In a typical experiment, cells are cultured in a medium containing ¹³C-labeled glucose. The ¹³C atoms from glucose are incorporated into various metabolites, including those in the pentose (B10789219) phosphate (B84403) pathway (PPP), where this compound is an intermediate. researchgate.net By analyzing the mass isotopomer distribution of these metabolites using mass spectrometry, researchers can determine the relative contribution of different pathways to their production. nih.govnih.gov
Table 2: Applications of ¹³C-Tracer Studies in this compound Research
| Application | Description | Reference |
| Determining the Pentose Phosphate Pathway (PPP) Split Ratio | By feeding cells with a mixture of unlabeled glucose and [U-¹³C]gluconate, the flux into the oxidative branch of the PPP can be directly calculated. | nih.govnih.gov |
| Investigating Metabolic Reprogramming | ¹³C-tracer studies can be used to understand how metabolic fluxes are altered in response to genetic modifications or environmental changes. | researchgate.net |
| Elucidating Intracellular Fluxes | Combining ¹³C-labeling with compartment-specific metabolome analysis can provide insights into subcellular metabolic activities. | nih.gov |
Deuterium Labeling
Deuterium (²H) labeling offers a complementary approach to ¹³C-tracer studies. unimib.it It can be used to track the fate of hydrogen atoms in metabolic reactions, providing information about redox metabolism and the activity of dehydrogenases. unimib.it For instance, the oxidation of gluconate to this compound involves the release of a hydrogen atom, which can be traced using deuterium labeling. unimib.it This allows for the precise determination of fluxes through different sugar uptake and oxidation routes. unimib.it
Isotope-Ratio Mass Spectrometry
Isotope-Ratio Mass Spectrometry (IRMS) is a specialized analytical technique used to determine the isotopic abundances of elements within a sample, which can reveal the geographic, chemical, and biological origins of substances. In the context of metabolic research on this compound, IRMS is a powerful tool for metabolic flux analysis (MFA). nih.gov This method often involves introducing a substrate labeled with a stable isotope, such as ¹³C-glucose, into a biological system.
As the labeled substrate is metabolized, the isotopes are incorporated into downstream intermediates, including this compound and related compounds. By using mass spectrometry to analyze the mass distribution of these metabolites, researchers can trace the flow of atoms through various metabolic pathways. nih.gov For instance, IRMS can quantify the isotopic enrichment in metabolites, providing quantitative data on the activity of pathways like the Pentose Phosphate Pathway (PPP) and the Entner-Doudoroff (ED) pathway, where this compound is an intermediate.
Advanced techniques couple liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution to enhance specificity and sensitivity. This is particularly crucial for distinguishing this compound from its structural analogs in complex biological samples like cell lysates. The data generated from these analyses are often integrated into computational models to map pathway activity under different physiological conditions. nih.gov
Table 1: Applications of Isotope-Ratio Mass Spectrometry in this compound Research
| Application | Technique | Information Gained | Reference |
| Metabolic Flux Analysis | ¹³C-Tracer Studies with IRMS or LC-MS/MS | Quantifies carbon flow and isotopic enrichment in downstream metabolites. | |
| Pathway Activity Mapping | Integration with Computational Models (MFA) | Maps the activity of metabolic pathways (e.g., PPP, ED pathway) under various conditions. | |
| Hydrogen Exchange Tracking | Deuterium (²H) Labeling | Reveals NADPH turnover rates associated with dehydrogenase activity. | |
| Accurate Quantification | Isotope Dilution Mass Spectrometry | Improves measurement accuracy in complex biological matrices. | nih.gov |
2D-NMR for Positional Labeling
From ¹³C-labeling experiments, 2D-NMR techniques like Heteronuclear Single Quantum Correlation (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can distinguish between labeling patterns of adjacent carbon atoms. springernature.comfrontiersin.org This allows researchers to track the fate of individual carbon atoms from a precursor like glucose as it is converted into this compound. Such data can differentiate, for example, whether the compound was synthesized via the Pentose Phosphate Pathway or the Entner-Doudoroff pathway.
The primary advantage of NMR is its non-destructive nature and the ability to analyze complex mixtures with minimal sample preparation, allowing for the detection of multiple isotopomers (molecules that differ only in their isotopic composition) in a single spectrum. nih.govoup.com
Table 2: Common 2D-NMR Experiments for Positional Labeling Analysis
| Experiment | Abbreviation | Information Provided | Reference |
| Correlated Spectroscopy | COSY | Shows coupling between neighboring protons, helping to establish proton connectivity. | frontiersin.org |
| Heteronuclear Single Quantum Correlation | HSQC | Correlates protons with their directly attached carbons, providing a carbon-proton map. | springernature.comfrontiersin.org |
| Heteronuclear Multiple Bond Correlation | HMBC | Correlates protons and carbons that are separated by two or three bonds, revealing long-range connectivity. | frontiersin.org |
Biological and Ecological Context of 2 Dehydro D Gluconate
Role in Cellular Homeostasis and Energy Production
2-Dehydro-D-gluconate, also known as 2-keto-D-gluconate, is a crucial intermediate in several metabolic pathways, most notably the pentose (B10789219) phosphate (B84403) pathway (PPP) and the oxidative metabolism of glucose. wikipedia.orgwikipedia.orggenome.jp Its formation is primarily catalyzed by the enzyme gluconate 2-dehydrogenase, which oxidizes D-gluconate. ontosight.aiwikipedia.org This reaction is significant in various organisms, from bacteria to fungi. ontosight.ai
The metabolic pathways involving this compound are essential for maintaining cellular homeostasis by contributing to the cell's redox balance and energy production. Specifically, its role within the PPP is linked to the generation of NADPH, a vital reductant for anabolic reactions and for protecting the cell against oxidative stress. In some microorganisms, this compound can be further metabolized to other key intermediates. For instance, it can be converted to 2-dehydro-3-deoxy-D-gluconate, which then enters the Entner-Doudoroff pathway, or it can be phosphorylated to form 2-dehydro-3-deoxy-6-phospho-D-gluconate. wikipedia.orgontosight.ai These pathways are critical for carbon metabolism and the production of precursors for biosynthesis. ontosight.ai
The regulation of enzymes that produce and consume this compound, such as gluconate 2-dehydrogenase, directly impacts the flux through these metabolic routes, thereby influencing cellular energy levels and the response to oxidative challenges. For example, this compound can act as a modulator of enzyme activity, potentially inhibiting glucose-6-phosphate dehydrogenase, which would alter the flow of metabolites through the pentose phosphate pathway.
Inter-species Metabolic Interactions and Ecosystem Roles
This compound plays a significant role in the metabolic interactions within microbial communities. It is a key intermediate in the carbohydrate metabolism of various bacteria, particularly species of Gluconobacter, Pseudomonas, and Escherichia coli. nih.govarxiv.org In these organisms, it is part of the oxidative pathway that converts glucose into other valuable compounds.
In ecosystems such as the gut microbiome, the production and utilization of this compound can influence the composition and function of the microbial community. nih.gov Variations in the gut microbiome could be a source of the differential abundance of this compound observed in the plasma of host animals. nih.gov This suggests a metabolic interplay where the compound may be produced by certain microbial species and consumed by others, or exchanged between the microbiome and the host.
The enzyme gluconate 2-dehydrogenase, responsible for producing this compound, is found in the cell membranes of certain bacteria. asm.org This positioning facilitates the direct oxidation of gluconate present in the extracellular environment, a process known as periplasmic oxidation. This is particularly relevant in environments where glucose and its derivatives are primary carbon sources. asm.org The presence and activity of this pathway can confer a competitive advantage to microorganisms capable of utilizing it, shaping the microbial dynamics of their habitat.
Metabolomic Biomarkers and Physiological States in Animal Models
Metabolomics studies have identified this compound as a potential biomarker for various physiological and pathological states in animal models. nih.govmdpi.com Its concentration in biological fluids like plasma and follicular fluid can reflect alterations in metabolic pathways linked to specific conditions. nih.govmdpi.com For example, in a study on Tibetan minipigs, products of glucose oxidation, including gluconate derivatives, were found to be increased during the development of atherosclerosis, suggesting a link between this metabolic pathway and oxidative stress associated with the disease. mdpi.com
A significant body of research has linked the abundance of this compound to reproductive success in cattle (Bos taurus). nih.govnih.gov Multiple studies have demonstrated that this metabolite is a key feature associated with fertility status.
Specifically, research has consistently found that the concentration of this compound is significantly higher in the plasma and follicular fluid of sub-fertile or infertile heifers compared to their fertile counterparts. nih.govnih.govresearchgate.net In one study involving both Angus and Holstein heifers, this compound was 1.4 times more abundant in the plasma of sub-fertile animals. nih.govnih.gov This finding suggests that elevated levels of this compound are indicative of reduced fertility potential.
The concentration of this compound in the follicular fluid—the microenvironment of the developing oocyte—has also been directly correlated with follicle characteristics. Its abundance increases with the diameter of the pre-ovulatory follicle and is positively associated with serum estradiol (B170435) concentrations. mdpi.comoup.comoup.com However, the increased concentration in larger follicles of sub-fertile animals may suggest reduced utilization of gluconate as an energy source by the cumulus cells surrounding the oocyte. mdpi.com This altered metabolic state within the follicle could negatively impact oocyte quality and developmental competence. oup.com The link between this compound, glucose metabolism, and fertility highlights it as a robust biomarker for reproductive health in cattle. nih.govoup.com
Table 1: Research Findings on this compound as a Fertility Biomarker in Bos taurus
| Study Focus | Animal Model | Sample Type | Key Finding | Fold Change (Sub-fertile vs. Fertile) | Reference(s) |
|---|---|---|---|---|---|
| Fertility Status | Angus & Holstein Heifers | Plasma | Higher abundance in sub-fertile heifers. | 1.4 | nih.gov, nih.gov |
| Pre-ovulatory Follicle Diameter | Lactating Beef Cows | Follicular Fluid | Concentration increased with larger follicle diameter. | Not Applicable | mdpi.com |
The identification and quantification of this compound as a biomarker have been enabled by advanced analytical techniques, primarily untargeted metabolomics using liquid chromatography-mass spectrometry (LC-MS). nih.govmdpi.comacs.org
The common methodology involves ultra-high-performance liquid chromatography (UHPLC) coupled with a high-resolution mass spectrometer (HRMS), such as an Orbitrap. nih.govoup.com For the analysis of polar metabolites like this compound, reversed-phase chromatography with an ion-pairing agent (e.g., tributylamine) is often employed to achieve better retention and separation on a C18 column. mdpi.comacs.org The mass spectrometer is typically operated in negative ionization mode to detect the deprotonated molecule [M-H]⁻. nih.gov
Data processing is a critical step. Raw data files are converted to an open-source format (e.g., mzML) and processed using specialized software like the Metabolomic Analysis and Visualization Engine (MAVEN). nih.govmdpi.com This software allows for the identification of metabolites by comparing the accurate mass-to-charge ratio (m/z) and retention time of peaks in the samples against an in-house library of known standards. nih.gov
For statistical analysis, the normalized peak area data are typically log-transformed to approximate a normal distribution. nih.gov To identify differentially abundant metabolites like this compound, robust statistical models such as generalized linear models are used, which can account for variables like breed and fertility status. nih.gov A false discovery rate (FDR) is applied to correct for multiple comparisons and ensure the statistical significance of the findings. nih.govmdpi.com
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-Dehydro-3-deoxy-6-phospho-D-gluconate |
| 2-Dehydro-3-deoxy-D-gluconate |
| 5-keto-D-gluconate |
| Alpha-ketoglutarate |
| D-gluconate |
| Estradiol |
| Glucose |
| Glucose-6-phosphate |
| Glutamate |
| NADPH |
| Pyruvate (B1213749) |
| Ribulose-5-phosphate |
| Tributylamine |
| UDP-glucose |
Future Research Directions and Challenges
Elucidation of Novel Metabolic Pathways and Enzymes
A primary area for future investigation is the complete elucidation of all metabolic pathways involving 2-dehydro-D-gluconate. While the oxidative pathway of glucose metabolism is a known route for its formation, other pathways may exist in a wider range of microorganisms. For instance, some bacteria and yeasts can consume this compound, and while washed cells can oxidize it, the specific enzymes involved, such as 2-ketogluconokinase, have not been detected in all of these organisms. microbiologyresearch.org This suggests the presence of alternative, yet-to-be-discovered metabolic routes.
Research should focus on identifying and characterizing novel enzymes responsible for the synthesis and degradation of this compound. While enzymes like gluconate 2-dehydrogenase are well-known for converting D-gluconate to this compound ontosight.ai, there is potential to discover new enzymes with improved catalytic efficiencies or different substrate specificities. For example, studies on Gluconobacter species have identified two NADPH-dependent 2-ketogluconate reductases involved in its assimilation, highlighting the diversity of enzymes in its metabolism. asm.orgnih.gov The discovery of novel enzymes could have significant implications for biotechnology and industrial applications. ontosight.ai
Furthermore, the metabolic fate of this compound in various organisms is not fully understood. In some bacteria, it is metabolized to pyruvate (B1213749) and glyceraldehyde-3-phosphate through the action of a kinase and an aldolase (B8822740). nih.gov However, in other organisms, the downstream pathways remain unclear. A deeper understanding of these pathways is crucial for manipulating microbial metabolism for targeted production of valuable chemicals.
Advanced Metabolic Engineering for Industrial Applications
The industrial production of this compound and its derivatives, such as erythorbic acid, faces challenges like substrate and product inhibition, byproduct formation, and low productivity. researchgate.netd-nb.info Advanced metabolic engineering strategies are essential to overcome these hurdles and develop more efficient and economically viable production processes.
Future research should focus on the following areas:
Strain Improvement: Genetically engineering production strains like Gluconobacter oxydans and Pseudomonas species to enhance the expression of key enzymes in the this compound synthesis pathway and to eliminate competing pathways is a promising approach. d-nb.infofrontiersin.orgresearchgate.net For example, overexpressing the gene for membrane-bound gluconate-2-dehydrogenase has been shown to significantly improve this compound productivity. d-nb.info
Process Optimization: Developing optimized fermentation strategies, such as fed-batch or continuous fermentation, can help to alleviate substrate inhibition and improve product titers. researchgate.netresearchgate.net For instance, a continuous fermentation process using Pseudomonas fluorescens has been developed to produce this compound from corn starch hydrolysate. researchgate.net
Byproduct Reduction: The formation of byproducts like 5-keto-D-gluconate can complicate downstream processing and increase costs. d-nb.info Metabolic engineering can be employed to knock out genes responsible for byproduct formation, thereby increasing the purity and yield of this compound. researchgate.net
Utilization of Alternative Feedstocks: Exploring the use of cheaper and more sustainable feedstocks, such as lignocellulosic biomass, for this compound production is an important area of research. researchgate.net
Integration of Multi-Omics Data for Systems-Level Understanding
To gain a comprehensive understanding of the complex regulatory networks governing this compound metabolism, the integration of multi-omics data is crucial. nih.gov This systems biology approach, combining genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of how different cellular components interact to control the production and utilization of this compound. nih.govfrontiersin.org
Future research should focus on:
Data Integration and Modeling: Developing sophisticated computational models to integrate and analyze large-scale multi-omics datasets. nih.gov These models can help to identify key regulatory genes, proteins, and metabolites that influence this compound metabolism.
Pathway and Network Analysis: Using integrated omics data to reconstruct and analyze metabolic and regulatory networks. nih.gov This can reveal previously unknown connections and provide insights into how these networks are rewired under different conditions.
Identifying Engineering Targets: A systems-level understanding can help to identify novel targets for metabolic engineering to improve this compound production. researchgate.net For example, by analyzing the transcriptome and proteome of a production strain, researchers can identify bottlenecks in the metabolic pathway and devise strategies to overcome them.
Development of High-Throughput Analytical Platforms
The development of rapid, sensitive, and high-throughput analytical platforms is essential for both fundamental research and industrial process optimization of this compound. Current methods, such as high-performance liquid chromatography (HPLC) and capillary zone electrophoresis, can be time-consuming and may not be suitable for screening large numbers of samples. nih.govnih.govnih.gov
Future research in this area should include:
Biosensor Development: Creating novel biosensors for the real-time monitoring of this compound concentrations in fermentation broths. ontosight.ai These biosensors could be based on enzymes or whole cells and would allow for better process control and optimization.
High-Throughput Screening (HTS) Assays: Designing HTS assays to rapidly screen mutant libraries for improved this compound production. nih.gov This could involve the use of fluorescence-activated cell sorting (FACS) or microfluidic devices. ethz.chnih.gov
Advanced Mass Spectrometry Techniques: Utilizing advanced mass spectrometry techniques, such as flow injection analysis tandem mass spectrometry (FIA-MS/MS), for the high-throughput analysis of this compound and related metabolites. mdpi.com
Exploration of New Biological Roles and Applications
While this compound is primarily known as a key intermediate in microbial carbohydrate metabolism and as a precursor for industrial products, its other biological roles and potential applications are still largely unexplored.
Future research should investigate:
Antimicrobial and Antitumor Properties: Preliminary studies have suggested that gluconate derivatives may possess antimicrobial and antitumor properties. Further research is needed to investigate the specific effects of this compound on pathogenic bacteria and cancer cells and to elucidate its mechanisms of action.
Role in Electron Transfer: Recent research suggests that this compound may have functions in electron transfer and could be employed in microbial fuel cells. nih.gov This opens up new possibilities for its application in bioenergy and bioremediation.
Pharmaceutical and Agricultural Applications: Given its chemical structure and reactivity, this compound could serve as a building block for the synthesis of novel pharmaceuticals, agrochemicals, or other specialty chemicals. ontosight.aiontosight.ai For instance, it is a precursor for erythorbic acid, a widely used food preservative.
Q & A
Basic Research Questions
Q. What experimental methods are recommended for distinguishing 2-dehydro-D-gluconate from structurally similar metabolites (e.g., 2,5-didehydro-D-gluconate) in microbial extracts?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with UV-Vis detection at 260 nm, as this compound absorbs strongly in this range due to its α-keto acid moiety. Confirm identity via enzymatic assays with purified gluconate 2-dehydrogenase (EC 1.1.99.3), which specifically oxidizes D-gluconate to this compound . Cross-validate with mass spectrometry (MS) or nuclear magnetic resonance (NMR) for unambiguous structural confirmation .
Q. How can researchers confirm the metabolic role of this compound in bacterial ketogluconate pathways?
- Methodological Answer : Employ isotopic tracing with -labeled glucose to track carbon flow into this compound via gluconate dehydrogenases (e.g., EC 1.1.1.215 or EC 1.1.99.3). Monitor intermediate accumulation in knockout strains lacking downstream enzymes like dehydrogluconate dehydrogenase (EC 1.1.99.4). Pair this with transcriptomic analysis to correlate enzyme expression levels with pathway activity .
Q. What are the optimal conditions for in vitro enzymatic synthesis of this compound?
- Methodological Answer : Use purified gluconate 2-dehydrogenase (EC 1.1.99.3) in a reaction buffer (pH 7.5–8.0) containing 50 mM Tris-HCl, 5 mM Mg, and 1 mM NADP. Maintain substrate (D-gluconate) concentrations at 10–20 mM to avoid substrate inhibition. Monitor reaction progress at 340 nm (NADPH formation) and terminate at 80% conversion to minimize product degradation .
Advanced Research Questions
Q. How can conflicting data on the reversibility of this compound dehydrogenase (EC 1.1.99.4) in vivo versus in vitro be resolved?
- Methodological Answer : Perform thermodynamic profiling using isothermal titration calorimetry (ITC) to measure equilibrium constants under physiological conditions (e.g., pH, redox potential). Compare in vitro activity with in vivo flux analysis via -metabolic flux analysis (MFA) in Agrobacterium tumefaciens or H. pylori models. Address discrepancies by evaluating enzyme regulation (e.g., allosteric effectors, post-translational modifications) that may alter directionality .
Q. What strategies are effective for resolving ambiguities in computational predictions of this compound-associated pathways (e.g., false-positive annotations)?
- Methodological Answer : Integrate pathway-tools like KEGG or MetaCyc with manual curation using evidence codes (e.g., genomic context, gene co-expression). Validate predicted pathways by knocking out candidate genes (e.g., gntK or kguD) and analyzing metabolite accumulation via LC-MS. Cross-reference with phylogenomic databases to ensure enzyme specificity, as misannotation of gluconate dehydrogenases is common .
Q. How can researchers address the lack of structural data for this compound-binding enzymes to improve catalytic engineering?
- Methodological Answer : Use homology modeling (e.g., SWISS-MODEL) based on templates like gluconate dehydrogenase (PDB: 2J7X) or α-ketoglutarate dehydrogenase. Validate binding pocket predictions via site-directed mutagenesis of conserved residues (e.g., Arg273 in EC 1.1.99.4). Pair with molecular dynamics simulations to assess substrate docking stability. Experimental validation via X-ray crystallography or cryo-EM is critical for high-confidence models .
Key Methodological Notes
- Enzymatic Assays : Standardize activity measurements using protocols from Shinagawa et al. (1976) for EC 1.1.99.4, monitoring acceptor-specific reduction rates .
- Data Contradictions : Resolve pathway conflicts by integrating multi-omics (proteomics, metabolomics) and genetic perturbation data .
- Computational Tools : Leverage platforms like PathPred or RetroPathRL for pathway hypothesis generation, but prioritize manual curation for accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
